

# Application Notes and Protocols for the Synthesis of (Z)-Flupentixol

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## Compound of Interest

Compound Name: Flupentixol

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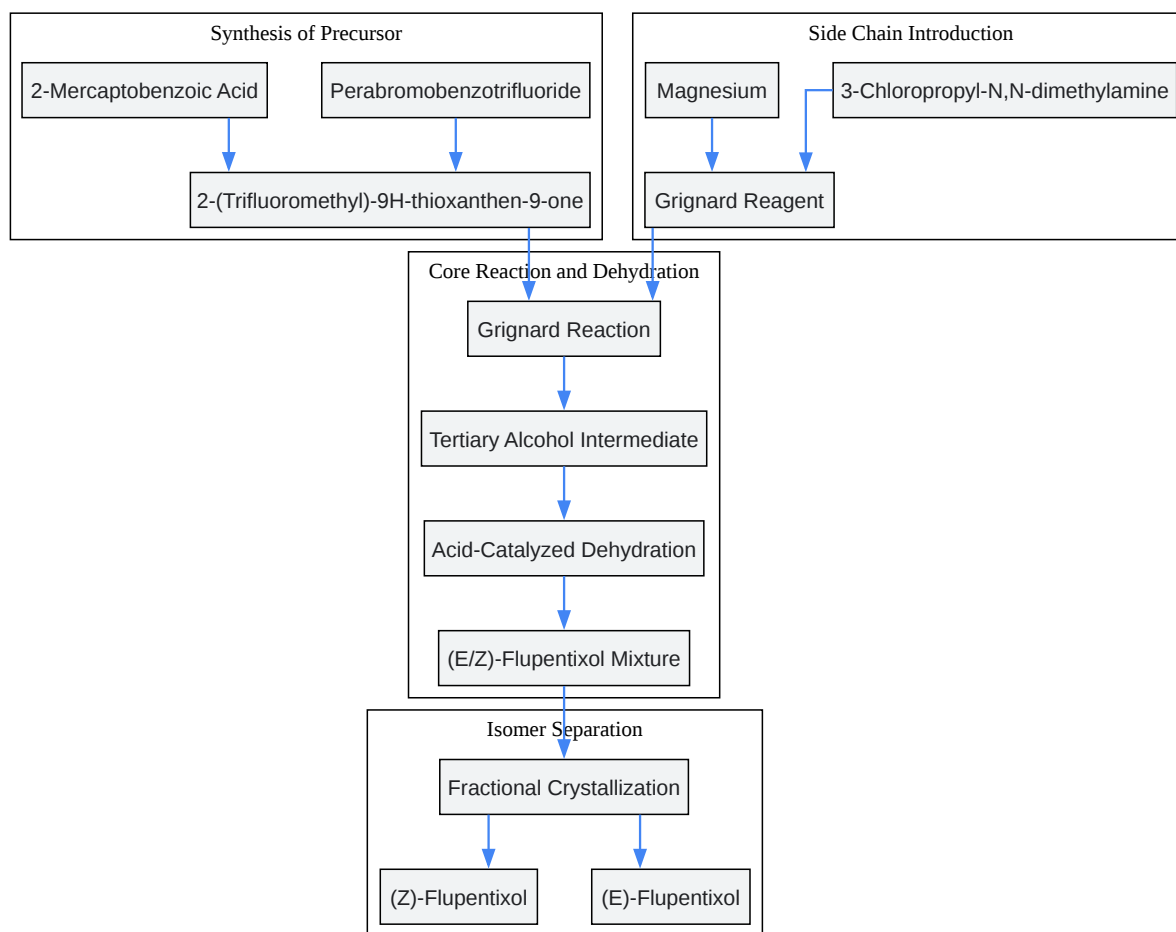
These application notes provide detailed methodologies for the synthesis of the therapeutically active Z-isomer of **Flupentixol**, a thioxanthene antipsychotic. The protocols are intended for researchers, scientists, and professionals in drug development.

## Overview of Synthetic Strategy

The synthesis of **Flupentixol** primarily involves a multi-step process culminating in a mixture of (Z) and (E) isomers, from which the desired (Z)-isomer is isolated. The key steps include:

- **Formation of a thioxanthenone core:** This involves the synthesis of 2-(trifluoromethyl)-9H-thioxanthen-9-one from starting materials like 2-mercaptobenzoic acid.<sup>[1][2]</sup>
- **Grignard Reaction:** The thioxanthenone core undergoes a Grignard reaction with a suitable Grignard reagent to introduce the side chain and form a tertiary alcohol intermediate.<sup>[1][2]</sup>
- **Acid-Catalyzed Dehydration:** The alcohol intermediate is dehydrated using various acids to yield a mixture of (E) and (Z)-**Flupentixol**. The choice of acid is critical for influencing the isomeric ratio.<sup>[1][2]</sup>
- **Isomer Separation:** As the dehydration step often produces a mixture, a separation process is required to isolate the pure (Z)-isomer. This is commonly achieved through fractional crystallization of **Flupentixol** salts or derivatives.<sup>[3][4][5]</sup>

The overall synthetic workflow is depicted below.



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Caption: Overall synthetic workflow for (Z)-**Flupentixol**.

## Experimental Protocols

### Protocol 2.1: Synthesis of 2-(Trifluoromethyl)-9H-thioxanthen-9-one

This protocol is based on the initial step described in the synthesis of **Flupentixol**.[\[1\]](#)[\[2\]](#)

- **Reaction Setup:** In a suitable reaction vessel, combine 2-mercaptobenzoic acid and perabromobenzotrifluoride.
- **Reaction Conditions:** The specific solvent and temperature conditions for this step are proprietary to various manufacturing processes but generally involve a condensation reaction to form the tricyclic thioxanthenone system.
- **Work-up and Purification:** After the reaction is complete, the product is isolated and purified using standard techniques such as crystallization or chromatography to yield 2-(trifluoromethyl)-9H-thioxanthen-9-one.

### Protocol 2.2: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction

This protocol details the formation of the key intermediate (9-(3-dimethylamino)propyl)-2-(trifluoromethyl)-9,10aH-dihydro-8aH-thioxanthen-9-ol.[\[2\]](#)

- **Grignard Reagent Preparation:**
  - In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, place dried magnesium turnings (12 g, 43.3 mmol).[\[2\]](#)
  - Add a solution of 3-chloro-N,N-dimethylpropan-1-amine (200 mL, 41.3 mmol) in anhydrous tetrahydrofuran (THF).[\[2\]](#)
  - Initiate the reaction by gentle heating and maintain at 80°C for 2 hours.[\[2\]](#)
- **Grignard Reaction:**
  - Cool the freshly prepared Grignard reagent to 0 to -5°C.[\[2\]](#)
  - Slowly add a solution of 2-(trifluoromethyl)-9H-thioxanthen-9-one (36.1 mmol) in anhydrous THF.[\[2\]](#)

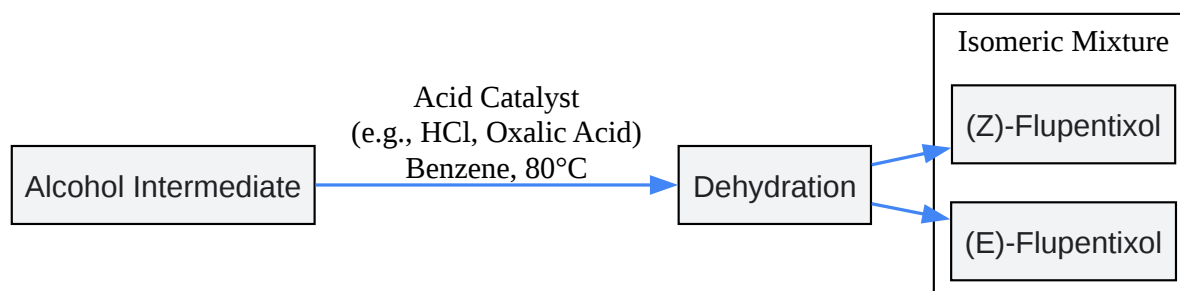
- After the addition is complete, warm the reaction mixture to 60-70°C and stir until the reaction is complete (monitored by TLC).[2]
- Work-up and Isolation:
  - Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).[2]
  - Add toluene and stir the mixture. Separate the organic layer.[2]
  - Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]
  - The product can be purified by crystallization to give a white solid (yield: ~92%).[2]

### Protocol 2.3: Acid-Catalyzed Dehydration for (E/Z)-**Flupentixol** Synthesis

This protocol describes the dehydration of the alcohol intermediate to form a mixture of **Flupentixol** isomers. The choice of acid significantly impacts the Z:E ratio.[2]

- Reaction Setup: In a round-bottom flask, dissolve the tertiary alcohol intermediate (5 g, 1.37 mmol) in benzene (150 mL).[2]
- Addition of Acid: Add the selected acid (2.05 mmol). Refer to Table 1 for a list of acids and their effect on the isomer ratio.
- Reaction Conditions: Reflux the mixture at 80°C for 22-24 hours.[2]
- Work-up and Isolation:
  - Cool the reaction mixture to room temperature and dilute with water.[2]
  - Basify the aqueous layer to a pH of 9 with a sodium carbonate solution.[2]
  - Extract the product with toluene.[2]
  - Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

- The resulting residue contains the mixture of (E) and (Z)-**Flupentixol**. The isomeric ratio can be determined by  $^1\text{H}$ -NMR spectroscopy.[1]



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Caption: Acid-catalyzed dehydration to form **Flupentixol** isomers.

#### Protocol 2.4: Separation of (Z)-**Flupentixol** via Fractional Crystallization

This protocol describes a method for separating the Z and E isomers by forming the dihydrochloride salt and utilizing differences in solubility.[4]

- Salt Formation:
  - Dissolve the crude (E/Z)-**Flupentixol** mixture (1 mol) in acetone (1700 mL).[4]
  - Bubble hydrogen chloride gas (1.2 mol) through the solution.[4]
  - Let the mixture stand at room temperature for 2 hours to allow for crystallization.[4]
  - Collect the precipitated crude **Flupentixol** dihydrochloride by suction filtration.[4]
- Fractional Crystallization:
  - Mix the crude **Flupentixol** dihydrochloride with methanol (200 mL) and heat to 40°C with stirring until dissolved.[4]

- Add diethyl ether (600 mL) and stir as the solution gradually cools to room temperature, inducing crystallization.[4]
- Filter the mixture to collect the crystalline product, which will be enriched in the (Z)-isomer. [4]
- Conversion to Free Base:
  - Dissolve the enriched (Z)-**Flupentixol** dihydrochloride in a mixture of methanol (600 mL) and water (100 mL).[4]
  - Add an aqueous solution of potassium hydroxide to basify the mixture and heat to 45°C.[4]
  - Concentrate the mixture under reduced pressure.[4]
  - Extract the residue with toluene, separate the organic phase, and evaporate the solvent to obtain high-purity (Z)-**Flupentixol**. [4]

An alternative patented method involves the preparation of p-chlorobenzoate esters of the **Flupentixol** isomers, followed by fractional crystallization of their hydrochloride salts to achieve separation.[3][5]

## Data Presentation

Table 1: Effect of Different Acids on the Dehydration of the **Flupentixol** Intermediate

The following table summarizes the yield and isomeric ratio of **Flupentixol** obtained from the dehydration reaction using various acid catalysts.[1][2]

Acid Catalyst	Yield (%)	E/Z Ratio	Z-Isomer (%)
Hydrochloric Acid	21.04	11:89	89
Methanesulfonic Acid	42.10	12:88	88
Oxalic Acid	21.04	14:86	86
Phosphoric Acid	63.15	21:79	79
Ferrous Sulfate	63.15	30:70	70
Maleic Acid	63.15	35:65	65
Succinic Acid	84.75	37:63	63
Fumaric Acid	56.00	44:56	56
DL-Tartaric Acid	84.75	42:58	58
L(+)-Tartaric Acid	84.75	42:58	58

As indicated in the table, strong acids like hydrochloric acid, methanesulfonic acid, and oxalic acid are most effective at promoting the formation of the desired (Z)-isomer, even though the overall yields may be lower compared to other acids like succinic or tartaric acid.[\[1\]](#)[\[2\]](#)

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